4-(Quinoline-8-sulfonamido)benzoic acid
Overview
Description
4-(Quinoline-8-sulfonamido)benzoic acid is an organic compound with the molecular formula C16H12N2O4S and a molecular weight of 328.35 g/mol . This compound is characterized by the presence of a quinoline ring system attached to a benzoic acid moiety through a sulfonamide linkage. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid typically involves the reaction of 8-aminoquinoline with 4-sulfamoylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonic acid or sulfone derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Quinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
4-(Quinoline-8-sulfonyl)benzoic acid: Similar structure but lacks the amide linkage.
4-(Quinoline-8-sulfonamido)phenylacetic acid: Similar structure with an acetic acid moiety instead of benzoic acid.
4-(Quinoline-8-sulfonamido)benzamide: Similar structure with a benzamide moiety instead of benzoic acid.
Uniqueness: 4-(Quinoline-8-sulfonamido)benzoic acid is unique due to its specific combination of a quinoline ring, sulfonamide linkage, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-(quinolin-8-ylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVTLMGAPBCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354581 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-64-1 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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